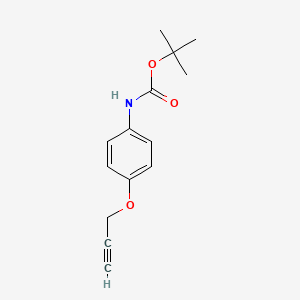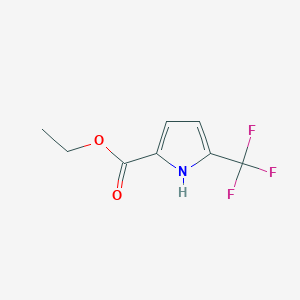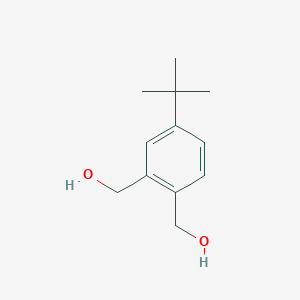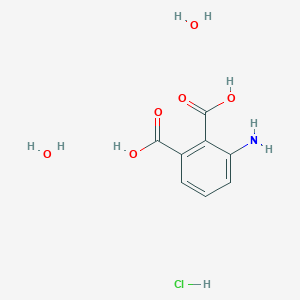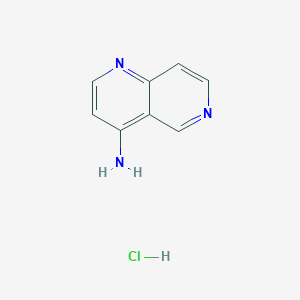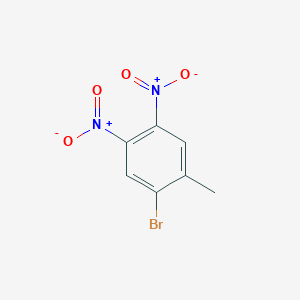
2-Bromo-4,5-dinitrotolueno
Descripción general
Descripción
2-Bromo-4,5-dinitrotoluene: is an organic compound with the molecular formula C7H5BrN2O4 It is a derivative of toluene, where the methyl group is substituted with bromine and nitro groups at the 2, 4, and 5 positions
Aplicaciones Científicas De Investigación
2-Bromo-4,5-dinitrotoluene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
It’s known that nitroaromatic compounds like 2,4-dinitrotoluene, a related compound, can interact with biological macromolecules .
Mode of Action
It’s known that brominated compounds can undergo free radical reactions . In such reactions, a bromine atom is typically added to the molecule, which can lead to significant changes in its chemical behavior .
Biochemical Pathways
It’s known that dinitrotoluene, a related compound, can be degraded by bacteria through specific pathways . These pathways involve novel oxygenases for oxidative denitration and subsequent ring-fission .
Result of Action
It’s known that nitroaromatic compounds can have significant toxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4,5-dinitrotoluene. For instance, the compound’s degradation can be influenced by environmental conditions, as seen in the biodegradation of related compounds . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Bromo-4,5-dinitrotoluene can be synthesized through a multi-step process involving the bromination and nitration of toluene. The typical synthetic route includes:
Bromination: Toluene is first brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to form 2-bromotoluene.
Nitration: The brominated product is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 4 and 5 positions, resulting in 2-Bromo-4,5-dinitrotoluene.
Industrial Production Methods: Industrial production of 2-Bromo-4,5-dinitrotoluene follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-4,5-dinitrotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Major Products:
Substitution: Formation of 2-substituted-4,5-dinitrotoluene derivatives.
Reduction: Formation of 2-bromo-4,5-diaminotoluene.
Oxidation: Formation of 2-bromo-4,5-dinitrobenzoic acid.
Comparación Con Compuestos Similares
2,4-Dinitrotoluene: Similar structure but lacks the bromine atom. Used as a precursor to trinitrotoluene (TNT) and in the production of toluene diisocyanate.
2-Bromo-5-nitrotoluene: Similar structure but with only one nitro group. Used in the synthesis of various organic compounds.
Uniqueness: 2-Bromo-4,5-dinitrotoluene is unique due to the presence of both bromine and two nitro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
IUPAC Name |
1-bromo-2-methyl-4,5-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c1-4-2-6(9(11)12)7(10(13)14)3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQHAQRGHKMWNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856598 | |
| Record name | 1-Bromo-2-methyl-4,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857001-14-0 | |
| Record name | 1-Bromo-2-methyl-4,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


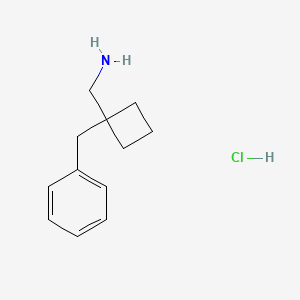

![Tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate](/img/structure/B1375847.png)
![6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B1375848.png)
![2-Azaspiro[3.3]heptane hydrochloride](/img/structure/B1375849.png)
![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine]](/img/structure/B1375850.png)
![Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate](/img/structure/B1375853.png)
![6-Tert-butyl 4-ethyl 2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B1375857.png)
